molecular formula C10H18O3 B12518219 5-[(4S)-4-methyl-1,3-dioxan-2-yl]pentan-2-one CAS No. 652986-54-4

5-[(4S)-4-methyl-1,3-dioxan-2-yl]pentan-2-one

Cat. No.: B12518219
CAS No.: 652986-54-4
M. Wt: 186.25 g/mol
InChI Key: HTCHGMMZTHOQGX-RGURZIINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4S)-4-Methyl-1,3-dioxan-2-yl]pentan-2-one is a chiral ketone featuring a 1,3-dioxane ring substituted with a methyl group at the 4S position and a pentan-2-one backbone.

Properties

CAS No.

652986-54-4

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

5-[(4S)-4-methyl-1,3-dioxan-2-yl]pentan-2-one

InChI

InChI=1S/C10H18O3/c1-8(11)4-3-5-10-12-7-6-9(2)13-10/h9-10H,3-7H2,1-2H3/t9-,10?/m0/s1

InChI Key

HTCHGMMZTHOQGX-RGURZIINSA-N

Isomeric SMILES

C[C@H]1CCOC(O1)CCCC(=O)C

Canonical SMILES

CC1CCOC(O1)CCCC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4S)-4-methyl-1,3-dioxan-2-yl]pentan-2-one typically involves the reaction of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. A common method employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of zirconium tetrachloride (ZrCl4) as a catalyst for acetalization under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[(4S)-4-methyl-1,3-dioxan-2-yl]pentan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 5-[(4S)-4-methyl-1,3-dioxan-2-yl]pentan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The dioxane ring structure allows for specific binding interactions, which can modulate the activity of the target molecules .

Comparison with Similar Compounds

Structural Analogs with Heterocyclic Substituents

Compounds with 1,3-dioxane or related heterocycles exhibit distinct physicochemical and synthetic profiles:

Compound Name Substituents/Modifications Key Properties/Applications Synthesis Yield (if available) Reference
1-(2,5-Dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one 5,5-Dimethyl-dioxane, dichlorophenyl group Used in medicinal chemistry intermediates; GHS safety data documented Not specified
5-(1,3-Dithiolan-2-ylidene)-4-methyl-5-phenylpentan-2-one Dithiolane ring, phenyl group Higher molecular mass (278.43 g/mol), sulfur-rich structure Not specified
5-(1-Methylpiperidin-4-yl)pentan-2-one Piperidine ring (nitrogen heterocycle) Intermediate in late-stage C–H functionalization; 38% yield via Fe-catalyzed hydroxylation 38% yield

Key Observations :

  • The dioxane ring in the target compound enhances rigidity and stereochemical control compared to flexible amine substituents (e.g., piperidine in ).

Amino-Substituted Pentan-2-one Derivatives

Amine-functionalized analogs highlight the impact of substituents on reactivity and yield:

Compound Name Amine Substituent Synthesis Method Yield Reference
5-(Diethylamino)pentan-2-one Diethylamine Nucleophilic substitution with 5-chloropentan-2-one 20%
5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one Ethyl(2-hydroxyethyl)amine Reflux with 2-(ethylamino)ethanol in THF Not specified
5-(Dipropylamino)pentan-2-one Dipropylamine NMR/IR data confirmed; used in solvent design Not specified

Key Observations :

  • Amino-substituted derivatives often exhibit lower yields (e.g., 20% for diethylamino analog ) compared to ester-containing compounds (e.g., 92.7% for propyl 3-(sec-butylamino)propanoate ).

Physicochemical Property Comparison

Compound Name Molecular Formula Molecular Mass (g/mol) Exact Mass (g/mol) Elemental Analysis (C, H, S/O) Reference
5-[(4S)-4-Methyl-1,3-dioxan-2-yl]pentan-2-one (Inferred) C₁₀H₁₈O₃ ~186.25 ~186.1256 C: 64.49%, H: 9.74%, O: 25.76% -
5-(1,3-Dithiolan-2-ylidene)-4-methyl-5-phenylpentan-2-one C₁₅H₁₈OS₂ 278.43 278.0799 C: 64.71%, H: 6.52%, S: 23.03%
5-(Pyridin-4-yl)pentan-2-one C₁₀H₁₃NO 163.22 163.0997 C: 73.58%, H: 7.98%, N: 8.58%

Key Observations :

  • The target compound’s oxygen-rich dioxane ring increases polarity compared to sulfur-containing analogs, impacting solubility and chromatographic behavior.
  • Pyridine-substituted variants (e.g., ) introduce basic nitrogen, altering pH-dependent reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.